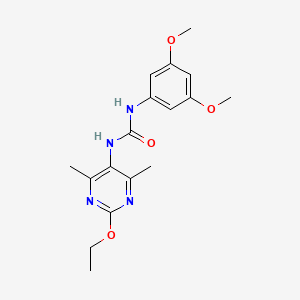

1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea

Description

1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea is a synthetic urea derivative featuring a substituted phenyl ring (3,5-dimethoxy groups) and a pyrimidine moiety (2-ethoxy, 4,6-dimethyl substituents). Urea derivatives are widely studied for their biological and material science applications, particularly as kinase inhibitors, herbicides, or intermediates in heterocyclic synthesis.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-6-25-17-18-10(2)15(11(3)19-17)21-16(22)20-12-7-13(23-4)9-14(8-12)24-5/h7-9H,6H2,1-5H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCNCCAMZMPMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=CC(=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea typically involves the reaction of 3,5-dimethoxyaniline with 2-ethoxy-4,6-dimethylpyrimidine-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a suitable solvent like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in MDA-MB-231 breast cancer cells. The half-maximal inhibitory concentration (IC50) value was determined to be approximately 27.6 μM, indicating a potent effect on cell viability.

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting signaling pathways associated with inflammation.

- Mechanism : It inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models, suggesting its potential utility in treating inflammatory diseases like rheumatoid arthritis.

| Biological Activity | Model | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Murine Inflammation Model | Inhibition of cytokine release |

Study on Breast Cancer Cells

A notable study evaluated the cytotoxic effects of the compound on MDA-MB-231 cells. The results indicated that structural modifications to the methoxy groups enhanced the anticancer activity, leading to significant reductions in cell viability.

Inflammatory Disease Model

In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, reinforcing its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the urea backbone, aryl substituents, or pyrimidine ring systems. Below is a comparative analysis with key examples:

Substituent Variations on the Pyrimidine Ring

- Target Compound: The pyrimidine ring contains 2-ethoxy, 4,6-dimethyl groups.

- 4-N-cyclohexyl-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine (586989-54-0) : Features nitro and cyclohexyl groups, which introduce strong electron-withdrawing effects and conformational rigidity. This compound’s reactivity differs due to the nitro group’s propensity for reduction or substitution reactions .

Aryl Group Modifications

- Target Compound : The 3,5-dimethoxyphenyl group provides electron-rich aromaticity, favoring π-π stacking interactions.

- N-[2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,5-dimethoxybenzamide (745796-15-0) : Shares the 3,5-dimethoxybenzamide motif but replaces the urea group with a sulfonylpiperazine-linked amide. This substitution reduces hydrogen-bonding capacity, altering solubility and target selectivity .

Urea Backbone Derivatives

- 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (1042725-27-8) : Incorporates a pyrrolidinedione ring fused to the urea, increasing conformational constraint and acidity of the urea NH groups. Such modifications are critical for enhancing binding to enzymes like hydrolases .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Methodology : The target compound’s pyrimidine ring could be synthesized via methods similar to those in , where urea fusion at high temperatures facilitates cyclization. However, the ethoxy group may require milder conditions to prevent cleavage .

- Solubility : The 2-ethoxy group in the target compound may improve organic solubility compared to polar analogs like 745796-15-0, which contains a sulfonylpiperazine moiety .

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage with a dimethoxyphenyl group and a pyrimidinyl moiety, which are known to influence its biological properties. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms of action for 1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea may involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes related to cancer cell proliferation.

- Modulation of Signaling Pathways : They may affect pathways such as the NLRP3 inflammasome pathway, which is implicated in inflammatory responses .

Antimicrobial Activity

A study evaluating similar urea derivatives found that certain modifications led to enhanced antimicrobial properties. For instance, derivatives with specific substitutions showed significant activity against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 8 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 7a | S. aureus | 0.25 |

| 6h | E. coli | 1 |

| 7f | M. tuberculosis | 1 |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells. In vitro studies indicated that these compounds could induce apoptosis in cancer cells by activating p53 pathways and increasing caspase-3 cleavage .

Study on Antimicrobial Efficacy

In a comparative study on urea derivatives, the compound demonstrated moderate to potent antimicrobial activity against a panel of bacterial pathogens. The most effective derivatives had MIC values comparable to established antibiotics such as levofloxacin .

Evaluation of Anticancer Properties

Another research effort focused on the anticancer properties of structurally related compounds found that certain modifications led to increased potency against leukemia cell lines. The derivatives exhibited dose-dependent apoptosis induction and were evaluated using flow cytometry .

Q & A

Q. What are effective synthetic routes for 1-(3,5-Dimethoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea?

Methodological Answer: Synthesis typically involves coupling the 3,5-dimethoxyphenyl isocyanate with the 2-ethoxy-4,6-dimethylpyrimidin-5-amine precursor. Key steps include:

- Use of coupling agents like EDCl/HOBt to activate the isocyanate group for urea bond formation .

- Optimization of reaction temperature (e.g., reflux in THF or DMF) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Confirmation of intermediate structures using NMR and LC-MS before final coupling .

Q. How can spectroscopic characterization (NMR, MS) be optimized for this compound?

Methodological Answer:

- NMR : Use deuterated DMSO-d or CDCl to resolve aromatic protons from the dimethoxyphenyl and pyrimidinyl groups. Assign peaks by comparing with analogous urea derivatives (e.g., chemical shifts for methoxy groups typically appear at δ 3.7–3.9 ppm) .

- Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular weight (expected [M+H] ~ 400–420 Da). Fragmentation patterns should align with the cleavage of the urea bond and ethoxy group .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

- Use SHELXL for crystallographic refinement to resolve discrepancies (e.g., unexpected bond lengths or angles). Cross-validate hydrogen bonding patterns in the urea moiety (N-H···O interactions) with NMR shifts (δ 8–10 ppm for NH protons) .

- For disordered ethoxy groups, apply restraints in refinement and compare with dynamic NMR data to assess rotational flexibility .

Q. What strategies can be used to develop a robust HPLC method for purity analysis?

Methodological Answer:

- Column : C18 reversed-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting at 30% B to 90% B over 20 minutes.

- Detection : UV at 254 nm (for aromatic/heterocyclic absorption). Validate using a buffer system (e.g., ammonium acetate, pH 6.5) to enhance peak symmetry .

Q. How to interpret discrepancies in bioactivity data across assays?

Methodological Answer:

- Compare assay conditions (e.g., cell lines, incubation times) with structurally similar compounds. For example, analogs like 1-(4-chlorobenzyl)-5-ethyl-urea derivatives showed activity variance due to substituent electronic effects .

- Perform molecular docking to assess binding affinity to target proteins (e.g., kinases or GPCRs) and correlate with experimental IC values .

Q. What challenges arise during crystallographic refinement of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.